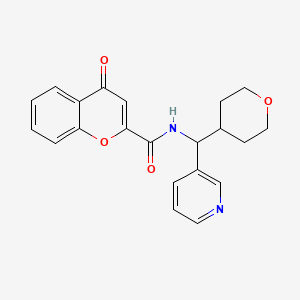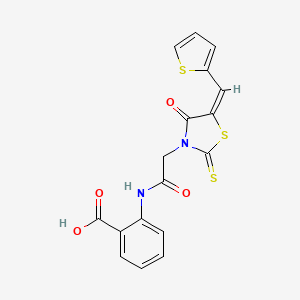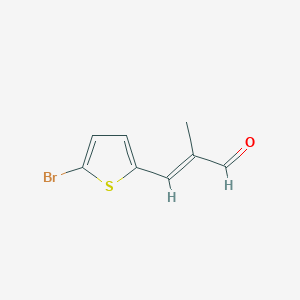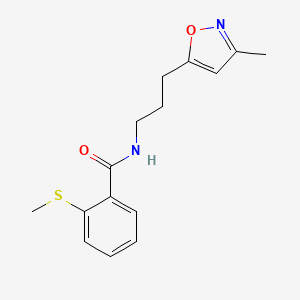![molecular formula C17H17N3O4S B2579653 1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine CAS No. 339019-84-0](/img/structure/B2579653.png)
1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a nitro group (-NO2), a piperidine ring, and a thiophene ring. The nitro group is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures: The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. Nitro compounds can undergo a variety of reactions, including reduction to amines and reaction with nucleophiles .Physical And Chemical Properties Analysis
Nitro compounds generally have high dipole moments due to the polar character of the nitro group. This results in lower volatility of nitro compounds than ketones of about the same molecular weight .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution of Nitro-Group
Piperidine reactions with nitro-aromatic compounds involve nucleophilic aromatic substitution, leading to compounds like 2-nitro-1-piperidinobenzene. This reaction mechanism, involving an addition-elimination process with rapid expulsion of the nitro group, is crucial for synthesizing various aromatic piperidine derivatives (Pietra & Vitali, 1972).
LC-MS/MS Study of Degradation Processes
Nitisinone (NTBC), a compound with a nitro-aromatic structure similar to the query compound, has been studied for its degradation processes and stability under various conditions. Understanding the stability and degradation pathways of such compounds is essential for their application in medical research (Barchańska et al., 2019).
Synthesis and Evaluation of Ligands for D2-like Receptors
The study of arylcycloalkylamines, including phenyl piperidines, for their binding affinity at D2-like receptors highlights the importance of piperidine derivatives in developing antipsychotic agents. The research underscores the role of arylalkyl substituents in enhancing the potency and selectivity of these compounds (Sikazwe et al., 2009).
Antineoplastic Agents
Piperidine derivatives have shown promise as potential drug candidates in anticancer research. Their ability to induce apoptosis and affect mitochondrial functions suggests their application in designing new antineoplastic agents (Hossain et al., 2020).
Piperazine Derivatives for Therapeutic Use
Piperazine, a close relative of piperidine, serves as a core in many drugs with diverse therapeutic uses, including anticancer and anti-inflammatory agents. The flexibility of the piperazine scaffold for drug discovery highlights the potential of similar structures for developing new therapeutic molecules (Rathi et al., 2016).
Mecanismo De Acción
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .
Propiedades
IUPAC Name |
[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c21-17(16-5-4-10-25-16)24-18-12-13-6-7-14(15(11-13)20(22)23)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZURMTIDTCYLFJ-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NOC(=O)C3=CC=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Nitro-4-({[(2-thienylcarbonyl)oxy]imino}methyl)phenyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Fluorophenyl)methyl]-2-methyloxirane](/img/structure/B2579574.png)

![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2579576.png)
![(E)-3-(2-Chlorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2579577.png)




![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)

![2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2579591.png)